molecular formula C13H9ClN2O3S2 B2613167 Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 922860-02-4

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2613167
CAS No.: 922860-02-4
M. Wt: 340.8
InChI Key: JBFKIBWGOCMTGR-UHFFFAOYSA-N
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Description

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the cyano group, carboxamido group, and ester group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with an amine to form the carboxamido derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and carboxamido group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The thiophene ring system can participate in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
  • N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide

Uniqueness

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing more complex molecules with specific biological or electronic properties .

Properties

IUPAC Name

methyl 5-[(5-chlorothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKIBWGOCMTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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